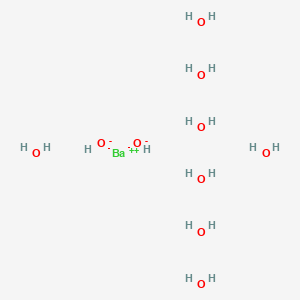
H12Cl3EuO6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H12Cl3EuO6 Europium(3+) chloride hydrate (1:3:6) . It is a coordination compound consisting of europium, chlorine, and water molecules. Europium is a rare earth element belonging to the lanthanide series, and it exhibits unique luminescent properties, making its compounds valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Europium(3+) chloride hydrate can be synthesized by dissolving europium oxide (Eu2O3) in hydrochloric acid (HCl). The reaction typically proceeds as follows:
Eu2O3+6HCl→2EuCl3+3H2O
The resulting europium chloride solution is then evaporated to obtain europium(3+) chloride hydrate crystals .
Industrial Production Methods: Industrial production of europium(3+) chloride hydrate involves similar processes but on a larger scale. The europium oxide is dissolved in hydrochloric acid, and the solution is concentrated through evaporation. The resulting crystals are then purified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation-Reduction Reactions: Europium(3+) chloride hydrate can undergo redox reactions, where europium can be reduced from the +3 oxidation state to the +2 state.
Substitution Reactions: The chloride ions in europium(3+) chloride hydrate can be substituted with other anions, such as nitrate or sulfate, under appropriate conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Reducing agents like sodium amalgam can be used to reduce europium(3+) to europium(2+).
Substitution: Reactions with silver nitrate (AgNO3) can substitute chloride ions with nitrate ions.
Major Products Formed:
Reduction: Europium(2+) chloride (EuCl2)
Substitution: Europium(3+) nitrate hydrate (Eu(NO3)3·6H2O)
Scientific Research Applications
Chemistry: Europium(3+) chloride hydrate is used as a precursor for synthesizing other europium compounds, which are essential in various chemical research and industrial applications .
Biology and Medicine: In biological research, europium compounds are used as luminescent probes for detecting biomolecules. Their unique luminescent properties make them valuable in time-resolved fluorescence assays .
Industry: Europium(3+) chloride hydrate is used in the production of phosphors for color television tubes and LED lights. It is also used in the manufacturing of fluorescent materials and as a dopant in glass and ceramics .
Mechanism of Action
The luminescent properties of europium(3+) chloride hydrate arise from the electronic transitions within the europium ion. When excited by an external energy source, europium ions emit light as they return to their ground state. This process involves the absorption of energy, followed by non-radiative relaxation and subsequent emission of photons .
Comparison with Similar Compounds
- Europium(3+) nitrate hydrate (Eu(NO3)3·6H2O)
- Europium(3+) sulfate hydrate (Eu2(SO4)3·8H2O)
- Europium(3+) acetate hydrate (Eu(CH3COO)3·6H2O)
Uniqueness: Europium(3+) chloride hydrate is unique due to its specific chloride coordination, which influences its solubility and reactivity compared to other europium compounds. Its luminescent properties are also distinct, making it particularly valuable in applications requiring specific emission wavelengths .
Properties
IUPAC Name |
europium(3+);trichloride;hexahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Eu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDWVTKHJOZOBQ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Eu+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3EuH12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile](/img/structure/B7884923.png)

![(2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B7884929.png)










